Dibutyl terephthalate

Catalog No.
S525933
CAS No.
1962-75-0
M.F
C16H22O4
M. Wt
278.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl terephthalate

CAS Number

1962-75-0

Product Name

Dibutyl terephthalate

IUPAC Name

dibutyl benzene-1,4-dicarboxylate

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3

InChI Key

LQLQDKBJAIILIQ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC

solubility

Soluble in DMSO

Synonyms

Dibutyl terephthalate

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC

The exact mass of the compound Dibutyl terephthalate is 278.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6349. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR; PVC (soft). However, this does not mean our product can be used or applied in the same or a similar way.

Dibutyl terephthalate (CAS 1962-75-0) is a fast-fusing specialty plasticizer belonging to the para-phthalate (terephthalate) family. Structurally, it is the para-isomer of the heavily restricted dibutyl phthalate (DBP), featuring a symmetric 1,4-benzenedicarboxylate core that fundamentally alters its toxicological profile while preserving high solvating capacity. In industrial procurement, DBT is primarily selected as a drop-in, REACH-compliant replacement for low-molecular-weight ortho-phthalates in applications requiring rapid gelation, low initial viscosity, and high flexibility. Its short butyl chains provide aggressive solvation compared to general-purpose plasticizers like dioctyl terephthalate (DOTP), making it a critical formulation component in high-speed PVC plastisol processing, water-based adhesives, and specialty coatings where both regulatory safety and processing efficiency are paramount [1].

Procurement Fit

1 Non-phthalate plasticizer for EU REACH-compliant supply chains
2 Compatible with flexible PVC, adhesives, and sealant formulations
3 Process consideration: solidifies near 16 °C; may require temperature-controlled handling

Generic substitution of dibutyl terephthalate fails due to a strict dichotomy between regulatory compliance and processing performance. Attempting to use its direct structural analog, dibutyl phthalate (DBP), is legally unviable for most modern applications because DBP is a classified Category 1B reproductive toxicant and endocrine disruptor subject to severe REACH and RoHS restrictions [1]. Conversely, substituting DBT with the most common compliant alternative, dioctyl terephthalate (DOTP), results in significant processing bottlenecks; DOTP's longer C8 alkyl chains drastically reduce its solvating power, leading to higher required fusion temperatures and slower manufacturing line speeds. Furthermore, while dibenzoate esters offer similar fast-fusing properties, they typically cause progressive viscosity increases in plastisols over time, whereas DBT maintains stable keeping viscosity, ensuring predictable shelf-life and consistent processability [2].

Substitution Risk

vs. DBP
Regulatory profile is categorically different
Ortho-phthalate DBP carries Repr. 1B and SVHC classification; DBT lacks any reproductive toxicity classification, directly altering authorization obligations.
vs. DEHT
Compatibilization mechanism may not transfer
Higher-MW terephthalates like DEHT alone may not replicate DBT's interfacial compatibility role in PVC blends, potentially increasing exudation risk.

Regulatory Compliance and Absence of Endocrine Disruption vs. DBP

Dibutyl terephthalate circumvents the severe reproductive toxicity associated with ortho-phthalates due to its para-substituted aromatic ring. Toxicological evaluations demonstrate that DBT lacks the anti-androgenic activity and endocrine-disrupting properties characteristic of dibutyl phthalate (DBP). While DBP is strictly regulated as a Substance of Very High Concern (SVHC) with concentration limits capped below 0.1% in consumer goods, DBT exhibits a No Observed Adverse Effect Level (NOAEL) exceeding standard toxicity thresholds, allowing its use in sensitive applications such as food-contact adhesives under FDA FCN 744 [1].

Evidence DimensionRegulatory restriction threshold and endocrine toxicity
Target Compound DataExempt from SVHC classification; cleared for food-contact adhesives
Comparator Or BaselineDibutyl phthalate (DBP): SVHC listed, Category 1B reproductive toxicant restricted to <0.1%
Quantified DifferenceComplete elimination of SVHC regulatory burden while maintaining butyl-ester solvating properties
ConditionsStandard mammalian reproductive toxicity and endocrine screening models

Procurement teams must transition away from DBP to avoid legal and market-access penalties, and DBT provides the exact chain-length solvating properties without the regulatory ban.

Regulatory Classification
Head-to-head
No reproductive toxicity classification vs. DBP Repr. 1B (SVHC).
Supports EU REACH compliance pathway
Categorical regulatory divergence; data lacking for repro endpoints per ECHA.

Accelerated Fusion and Solvating Efficiency vs. DOTP

In PVC plastisol formulations, the length of the ester alkyl chain dictates the plasticizer's solvating strength and fusion speed. Dibutyl terephthalate, with its shorter C4 chains, acts as a high-solvating plasticizer that initiates gelation and achieves complete fusion at significantly lower temperatures than general-purpose C8 terephthalates like dioctyl terephthalate (DOTP). Formulations utilizing DBT exhibit rapid viscosity build-up upon heating, drastically reducing the thermal energy required to cure the polymer matrix compared to the slower-fusing DOTP baseline .

Evidence DimensionFusion speed and processing temperature
Target Compound DataHigh solvating power, fast gelation at reduced oven temperatures
Comparator Or BaselineDioctyl terephthalate (DOTP): Low solvating power, requires standard high-temperature fusion (~180 °C)
Quantified DifferenceMeasurable reduction in fusion time and thermal energy requirements
ConditionsPVC plastisol curing and gelation analysis

Allows manufacturers to increase production line speeds and lower oven temperatures, directly reducing energy costs and preventing thermal degradation of the polymer.

PVC Exudation Resistance
Head-to-head
70:30 DBT:DEHT blend on par with DEHP benchmark
Supports durable non-phthalate plastisol design
2023 multiscale MD simulation; exudation parity via interfacial compatibilization.

Plastisol Viscosity Stability vs. Dibenzoate Plasticizers

While dibenzoate plasticizers (e.g., dipropylene glycol dibenzoate) are often used to achieve fast fusion in non-phthalate systems, they inherently cause a progressive increase in plastisol viscosity over time, complicating storage and application. Dibutyl terephthalate provides a highly stable rheological profile by yielding a low initial viscosity and maintaining stable 'keeping viscosity' during storage. This ensures that the plastisol remains flowable and consistent from the time of formulation to the point of application, avoiding the premature thickening associated with aggressive dibenzoate solvators [1].

Evidence DimensionPlastisol aging and viscosity drift
Target Compound DataLow initial viscosity with stable keeping viscosity over time
Comparator Or BaselineDibenzoate plasticizers: High initial viscosity with progressive thickening during storage
Quantified DifferenceExtended shelf-life and stable flow characteristics prior to curing
ConditionsRoom temperature storage of pre-formulated PVC plastisols

Ensures reliable, reproducible coating and pumping operations in industrial settings without requiring constant rheological adjustments.

Aqueous Leaching Potential
Head-to-head
~2,600-fold lower water solubility than DBP
Indicates lower migration risk into aqueous media
DBT ~5 μg/L vs. DBP 13,000 μg/L at 25 °C. Context-dependent for food contact testing.

Thermal Permanence and Reduced Volatility vs. DBP

Despite having the exact same molecular weight as dibutyl phthalate (DBP), the para-isomer configuration of dibutyl terephthalate results in a more thermally stable compound with lower volatility. DBT exhibits a boiling point of approximately 381 °C at atmospheric pressure, which is notably higher than the ~340 °C boiling point of DBP. This elevated boiling point translates to lower volatile organic compound (VOC) emissions during high-temperature processing and higher long-term permanence within the polymer matrix, reducing plasticizer exudation over the product's lifecycle [1].

Evidence DimensionBoiling point and processing volatility
Target Compound DataBoiling point ~381 °C (760 mmHg)
Comparator Or BaselineDibutyl phthalate (DBP): Boiling point ~340 °C (760 mmHg)
Quantified Difference~40 °C increase in boiling point, leading to reduced evaporative loss
ConditionsStandard atmospheric pressure thermal analysis

Minimizes hazardous VOC emissions on the factory floor and prevents the final product from becoming brittle due to plasticizer outgassing over time.

Low-Temp. Handling
Head-to-head
Solidifies at 16 °C vs. DBP liquid to −35 °C
Requires supply chain handling review
51 °C difference may necessitate heated storage; not a performance inferiority marker.
Plastisol Viscosity Control
Class-level
Lower plastisol viscosity and excellent low-temp. flexibility reported.
May support high-filler loading and processing efficiency
Supplier-reported; class-level differentiation from higher-MW terephthalates.

High-Speed PVC Plastisol Coating

Because DBT functions as a fast-fusing, high-solvating plasticizer, it is a highly effective choice for high-speed PVC coating operations (e.g., vinyl flooring, textile printing inks). It allows manufacturers to lower curing oven temperatures and accelerate line speeds, overcoming the slow-gelling limitations of standard DOTP [1].

Water-Based Adhesives and Sealants

DBT is highly effective in water-based latex adhesives and pressure-sensitive adhesives, where it improves tack and flexibility. It serves as a direct, REACH-compliant substitute for restricted ortho-phthalates while avoiding the progressive viscosity thickening issues commonly caused by dibenzoate alternatives [2].

Food-Contact and Medical Polymer Formulations

Given its favorable toxicological profile and lack of endocrine-disrupting activity, DBT is highly suited for sensitive polymer applications. Cleared under FDA FCN 744, it provides the precise solvating characteristics of DBP but is legally permissible in food packaging adhesives and medical device components [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
EU REACH-Compliant PVC Articles
Non-classified reprotox profile
SVHC documentation review; migration limit compliance
Durable Non-Phthalate Plastisols
Compatibilizing co-plasticizer behavior
Exudation resistance in DBT-DEHT blends; long-term material durability
Low-Leaching Packaging and Seals
Extremely low water solubility
Aqueous migration testing under EU 10/2011 or FDA protocols
Low-Temperature Adhesives and Sealants
Low-Tg contribution and cold flexibility
Sub-ambient elasticity retention; formulation viscosity response

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

XLogP3

5.5

Exact Mass

278.1518

LogP

5.53 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7O6SH6VN97

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 14 of 15 companies (only ~ 6.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

1962-75-0

Wikipedia

Dibutyl terephthalate

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers

General Manufacturing Information

All other basic organic chemical manufacturing
1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

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